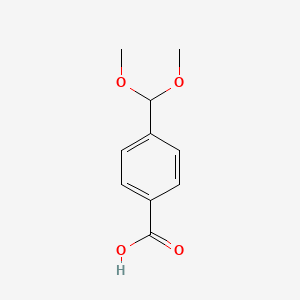

4-(dimethoxymethyl)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

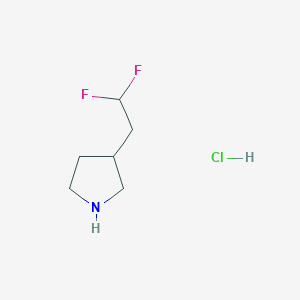

4-(dimethoxymethyl)benzoic Acid is an organic compound with the molecular weight of 196.2 . It is a solid substance stored in an inert atmosphere at a temperature between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H12O4/c1-13-10(14-2)8-5-3-7(4-6-8)9(11)12/h3-6,10H,1-2H3,(H,11,12) . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

Polymer Modification and Properties :

- Polydimethylsiloxanes modified with benzoic acid fragments, including derivatives like 4-(dimethoxymethyl)benzoic acid, show altered thermal and rheological properties. These modifications shift the glass-transition temperature to a higher range and prevent crystallization, enhancing intermolecular interactions and potentially improving the material's mechanical properties (Gorodov et al., 2018).

Liquid Crystal Research :

- Liquid-crystalline benzoic acid derivatives, including those similar to this compound, have been studied for their unique phase behaviors and molecular orientations, contributing to the development of advanced liquid crystal technologies (Kato et al., 1993).

Chemical Synthesis and Analysis :

- Research on the synthesis of compounds like 4-(N,N-Dimethylamino)benzoic acid and its high selectivity to specific anions demonstrates the potential of benzoic acid derivatives in chemical sensing and analytical applications (Hou & Kobiro, 2006).

Material Science and Engineering :

- The study of benzoic acid dimers and their solvatochromism provides insights into the electronic structures and dipole moments of these compounds, which are crucial for material science applications, particularly in the development of organic electronics and photonics (Sıdır, 2020).

Environmental and Health Applications :

- Benzoic acid derivatives, including this compound, are found naturally in foods and as additives, raising questions about human exposure, metabolism, and potential health impacts. This area of research is significant for understanding the environmental and health implications of these compounds (del Olmo et al., 2017).

Safety and Hazards

The safety information for 4-(dimethoxymethyl)benzoic Acid indicates that it is potentially harmful. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives can interact with various proteins and enzymes in the body .

Mode of Action

As a derivative of benzoic acid, it may share similar properties and interactions. Benzoic acid derivatives are known to interact with proteins and enzymes, potentially altering their function .

Biochemical Pathways

Benzoic acid and its derivatives are known to be involved in various biochemical pathways, including the shikimate pathway for the biosynthesis of phenolic acids .

Result of Action

Benzoic acid derivatives can have various effects depending on their specific structures and the proteins or enzymes they interact with .

Action Environment

The action, efficacy, and stability of 4-(dimethoxymethyl)benzoic Acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body.

properties

IUPAC Name |

4-(dimethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-10(14-2)8-5-3-7(4-6-8)9(11)12/h3-6,10H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEJCELGMOSPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)

![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)

![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)

![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)

![8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2820587.png)

![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2820590.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide](/img/structure/B2820591.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2820596.png)